Product packaging for 1,3-Difluoro-2,5-diiodobenzene(Cat. No.:)

1,3-Difluoro-2,5-diiodobenzene

Cat. No.: B14031553
M. Wt: 365.89 g/mol
InChI Key: LDHHUZADVOPIFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Difluoro-2,5-diiodobenzene is a halogenated aromatic compound serving as a versatile synthetic intermediate in advanced organic chemistry and pharmaceutical research. Its molecular structure, featuring both fluorine and iodine substituents on the benzene ring, makes it a valuable substrate for metal-catalyzed cross-coupling reactions and sequential nucleophilic aromatic substitutions. The iodine atoms are excellent leaving groups in reactions such as the Stille coupling, enabling the introduction of complex carbon chains . Simultaneously, the fluorine atoms, activated by the ortho-iodo substituents, can be selectively displaced by nitrogen, oxygen, or sulfur-based nucleophiles to create diverse heteroaromatic systems . This reactivity is exploited in the synthesis of complex molecules, including active pharmaceutical ingredients. Compounds with the 1,3-difluorobenzene core are established key intermediates in multi-step syntheses of psychotropic drugs, demonstrating the utility of this chemical scaffold in constructing biologically active molecules . Researchers value this reagent for developing new chemical entities and optimizing synthetic routes. The compound should be stored in a cool, dark place under an inert atmosphere to maintain stability . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2F2I2 B14031553 1,3-Difluoro-2,5-diiodobenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H2F2I2

Molecular Weight

365.89 g/mol

IUPAC Name

1,3-difluoro-2,5-diiodobenzene

InChI

InChI=1S/C6H2F2I2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H

InChI Key

LDHHUZADVOPIFF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)I)F)I

Origin of Product

United States

Synthetic Methodologies for 1,3 Difluoro 2,5 Diiodobenzene and Analogous Structures

Precursor Synthesis and Halogenation Strategies

Regioselective Iodination Techniques for Difluorobenzene Scaffolds

Direct iodination of 1,3-difluorobenzene (B1663923) presents a regioselectivity challenge. The fluorine atoms are ortho-, para-directing activators for electrophilic aromatic substitution. However, the position between the two fluorine atoms (C2) is the most activated due to the additive effect of both fluorines. Positions C4 and C6 are also activated, while C5 is the least activated. Therefore, achieving di-iodination at the 2 and 5 positions requires carefully controlled conditions or multi-step pathways.

Electrophilic iodination of activated aromatic compounds can be achieved with various reagents. organic-chemistry.org Systems like N-iodosuccinimide (NIS) with an acid catalyst (e.g., trifluoroacetic acid) or iodine in the presence of an oxidizing agent are commonly employed for iodinating electron-rich arenes. organic-chemistry.orgnih.gov For a substrate like 1,3-difluorobenzene, iodination would likely occur first at the highly activated C2 position. Introducing a second iodine atom at the less-activated C5 position is more challenging and may result in mixtures of products.

Application of Organometallic Reagents in Directed Halogenation

Directed ortho metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. organic-chemistry.org This technique utilizes a directing metalation group (DMG) that complexes with an organolithium reagent, leading to deprotonation at the adjacent ortho position. organic-chemistry.org Fluorine itself is a moderate DMG. organic-chemistry.org

In the case of 1,3-difluorobenzene, the C-H bond at the C2 position is the most acidic and sterically accessible for deprotonation by a strong base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi). vanderbilt.eduunibe.ch This regioselective lithiation generates a carbanion at the C2 position, which can then be trapped with an iodine electrophile, such as molecular iodine (I₂), to yield 1,3-difluoro-2-iodobenzene. vanderbilt.edu To synthesize the target molecule, 1,3-difluoro-2,5-diiodobenzene, a similar strategy can be applied to a precursor that already contains an iodine atom, or by modifying the reaction conditions to achieve di-lithiation, although the latter is often difficult to control. A more viable approach involves the lithiation of 1,3-difluoro-4,6-dihalobenzenes, followed by iodination, which has been shown to produce pentahalobenzenes in excellent yields. vanderbilt.edu

Starting MaterialBase/ReagentElectrophileProductYield
1,3-Difluoro-4,6-dibromobenzeneLDAI₂1,3-Difluoro-2-iodo-4,6-dibromobenzene>95%
1,3-Difluoro-4,6-dichlorobenzeneLDAI₂1,3-Difluoro-2-iodo-4,6-dichlorobenzene>95%

This table summarizes the synthesis of pentahalobenzenes via regioselective lithiation and iodination. vanderbilt.edu

Base-Mediated Electrophilic Substitution for Polyhalogenation

Base-mediated halogenation provides an alternative to using strong organolithium bases at low temperatures. nih.gov For sufficiently acidic arenes, weaker bases like potassium phosphate (B84403) (K₃PO₄) or lithium tert-butoxide (tBuOLi) can facilitate deprotonation, and the resulting aryl anion is trapped in situ by a halogenating agent. nih.govresearchgate.net This method is particularly effective for electron-deficient arenes and heterocycles. nih.gov While direct application to 1,3-difluorobenzene for di-iodination at the 2,5-positions is not explicitly detailed, the principle can be applied to functionalize precursors under relatively mild conditions. For instance, electron-poor arenes can be halogenated using this in situ trapping method at temperatures ranging from 50–130 °C. nih.gov

Halogen Exchange Reactions for Targeted Functionalization

Halogen exchange, particularly the Finkelstein reaction, is a valuable method for synthesizing iodoarenes from the corresponding bromo- or chloroarenes. rsc.org This equilibrium-driven reaction typically involves reacting an aryl halide with an excess of an iodide salt, often in the presence of a copper or palladium catalyst to facilitate the exchange on the aromatic ring. rsc.orgpsu.edu

To synthesize this compound, a potential precursor would be 1,3-difluoro-2,5-dibromobenzene. The C-Br bond is significantly weaker than the C-F bond, allowing for selective exchange. psu.edu Metal-catalyzed halogen exchange reactions offer a pathway to interconvert aryl halides, which is useful since aryl chlorides and bromides are often more accessible than aryl iodides. rsc.org

Catalytic Dehalogenation Routes to Precursors

The synthesis of necessary precursors, such as 1,3-difluorobenzene itself, can be achieved through catalytic dehalogenation. This process involves the removal of halogen atoms (typically chlorine or bromine) from a more highly halogenated benzene (B151609) derivative using hydrogen gas and a palladium catalyst. google.comgoogle.com For example, 1,3-difluorobenzene can be prepared with high purity by the catalytic hydrodechlorination of 2,4-difluorochlorobenzene or other dichlorodifluorobenzenes in the presence of a palladium on carbon (Pd/C) catalyst and a base. google.comgoogle.com This method is crucial for producing the core difluorinated scaffold required for subsequent iodination steps.

Starting MaterialCatalystBase/ConditionsProductPurity/Yield
2,4-DifluorochlorobenzenePd/C (5%)Tri-(N-dodecyl)amine, H₂, 100°C1,3-DifluorobenzeneNot specified
2,4-DifluorochlorobenzenePd/C (5%)LiOH, H₂O, H₂, 100°C1,3-DifluorobenzeneNot specified
2,4-DifluorochlorobenzenePd/C (5%)MgO, H₂O, H₂, 140°C1,3-Difluorobenzene54% Yield, 99.2% Purity

This table illustrates various conditions for the catalytic dehalogenation to form the 1,3-difluorobenzene precursor. google.comgoogle.com

Advanced Synthetic Approaches

Modern synthetic chemistry offers more sophisticated methods for constructing complex molecules like this compound. These approaches aim for higher efficiency, selectivity, and milder reaction conditions. calstatela.edu Transition metal-catalyzed C-H functionalization is a prominent area, enabling the direct conversion of C-H bonds to C-halogen bonds, often with high regioselectivity dictated by the catalyst and directing groups. nih.govacs.org While specific examples for the direct synthesis of this compound via these advanced methods are not prevalent in the reviewed literature, the ongoing development in C-H activation and cross-coupling reactions suggests potential future pathways for its synthesis. nih.gov

Exploiting Difluorocarbene Chemistry for Aryl Fluorination

The introduction of fluorine atoms onto an aromatic ring can be achieved through various methods, with difluorocarbene chemistry presenting a unique approach. cas.cn Difluorocarbene (:CF2), a reactive intermediate, can be generated from several precursors and utilized for the fluorination of aryl compounds. cas.cnrsc.org While direct difluorocarbene reactions are more commonly associated with the formation of difluoromethyl groups or gem-difluorocyclopropanes, its role in direct aryl fluorination is less conventional but noteworthy. cas.cnnsf.gov

The synthesis of fluorinated aromatics is of significant interest due to their applications in various fields. jmu.edu Traditional methods for creating carbon-fluorine bonds on aromatic rings, such as the Balz-Schiemann reaction, often involve harsh conditions and produce substantial waste. jmu.edu Difluorocarbene chemistry offers a potential alternative. For instance, the reaction of substituted cyclobutenes with difluorocarbene has been shown to produce 1,3-difluorobenzenes. jmu.edu This method is significant because the fluorine atoms originating from the difluorocarbene end up in a meta-relationship on the expanded benzene ring. jmu.edu

Multi-Step Functionalization Sequences for Complex Halogenated Benzenes

The synthesis of intricately substituted halogenated benzenes like this compound often necessitates multi-step functionalization sequences. These sequences allow for the precise introduction of different halogen atoms at specific positions on the benzene ring.

One documented approach begins with a more readily available starting material, such as 3,5-difluoroaniline (B1215098). vanderbilt.edu This compound can undergo stepwise halogenation to introduce other halogens. vanderbilt.edu For example, iodination followed by bromination or vice-versa can lead to the formation of triheterohalogenated anilines. vanderbilt.edu These anilines can then be deaminated to yield the desired polysubstituted halobenzenes. vanderbilt.edu

An alternative and often higher-yielding method involves the lithiation of a dihalobenzene followed by iodination. vanderbilt.edu For instance, starting with 1,3-difluoro-4,6-dihalobenzenes, lithiation using a strong base like lithium diisopropylamide (LDA) followed by quenching with iodine can produce pentahalobenzenes in excellent yields, often exceeding 95%. vanderbilt.edu This approach provides a more direct route to highly halogenated benzene derivatives. The synthesis of "Nanokid," an anthropomorphic molecule, provides another illustration of multi-step synthesis, starting with the electrophilic iodination of 1,4-dibromobenzene. dokumen.pub

Deamination Pathways from Halogenated Anilines

A classic and valuable method for preparing halobenzenes involves the deamination of the corresponding anilines. vanderbilt.edu This process typically involves the diazotization of the aniline (B41778) followed by the removal of the diazonium group. While this method is a viable route for producing compounds like this compound from its corresponding aniline precursor, it is often associated with lower yields compared to other synthetic strategies. vanderbilt.edu The purification of the final product from the reaction mixture can also be challenging due to the formation of byproducts. vanderbilt.edu

For instance, 3,5-difluoro-2,4,6-trihaloanilines can be deaminated to form the corresponding 1,3-difluoro-2,4,6-trihalobenzenes. vanderbilt.edu This transformation highlights the utility of the amino group as a versatile functional handle in the synthesis of complex halogenated aromatic compounds. vanderbilt.edu

Reaction Condition Optimization in Synthesis

Solvent Effects on Regioselectivity and Yield

The choice of solvent can significantly impact the outcome of a reaction. In the synthesis of halogenated benzenes, solvents can influence the solubility of reactants, the stability of intermediates, and the rate of reaction. For example, in alkylthiolation reactions of pentahaloanilines and benzenes, dimethyl sulfoxide (B87167) (Me2SO) has been used as a solvent. vanderbilt.edu The use of different solvents, such as ethanol, can lead to different reaction outcomes, including de-iodination. vanderbilt.edu

In the context of metal-mediated reactions, the solvent can play a critical role in the reactivity of organometallic intermediates. For instance, the isomerization of haloaryllithium compounds can be controlled by the choice of solvent. researchgate.net A reaction that proceeds via a simple halogen/metal exchange in a non-polar solvent like toluene (B28343) might undergo subsequent halogen migration upon the addition of a more coordinating solvent like tetrahydrofuran (B95107) (THF). researchgate.net This demonstrates the profound influence of the solvent on the reaction pathway and the final product distribution.

Catalyst Selection for Halogenation Reactions

Catalysts are often essential for achieving efficient and selective halogenation of aromatic compounds. In electrophilic halogenation reactions, Lewis acids such as ferric chloride (FeCl3) are commonly used to activate the halogenating agent. dokumen.pub For the synthesis of fluorinated compounds, palladium catalysts are frequently employed in cross-coupling and dehalogenation reactions. google.comacs.org

The choice of catalyst can be critical for the success of a particular transformation. For instance, in the synthesis of fluorinated heteroarenes, the development of new copper reagents has enabled the fluorination of unactivated aryl halides. escholarship.org The catalytic system, including the metal center and the supporting ligands, dictates the reactivity and selectivity of the process. In direct arylation polycondensation, a combination of a palladium catalyst, a specific ligand, an additive, and a base is required to achieve the desired polymer. researchgate.net

Temperature and Pressure Influence on Reaction Pathways

Temperature and pressure are fundamental reaction parameters that can dramatically alter the course of a chemical transformation. In many synthetic procedures, precise temperature control is crucial. For example, the selective bromination of certain anilines requires the portionwise addition of the brominating agent at ambient temperature to achieve high selectivity. vanderbilt.edu

Higher temperatures are often required to overcome activation energy barriers. For instance, in some reductive dehalogenation reactions, raising the temperature to 140°C is necessary for the reaction to proceed. google.com Similarly, the thermal decomposition of diazonium salts, a key step in the Balz-Schiemann reaction, requires elevated temperatures. jmu.edu

Pressure is a significant factor primarily in reactions involving gases, such as hydrogenation. The catalytic elimination of halogens from halogen-substituted 1,3-difluorobenzenes is carried out with hydrogen under pressure. google.com The specific pressure, in conjunction with the temperature, can influence the rate and efficiency of the dehalogenation process.

Reactivity Profiles and Transformational Chemistry of 1,3 Difluoro 2,5 Diiodobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for 1,3-difluoro-2,5-diiodobenzene, where the fluorine atoms play a crucial role in activating the aromatic ring towards nucleophilic attack.

The high electronegativity of the fluorine atoms in this compound has a profound activating effect on the benzene (B151609) ring for nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com This activation stems from the strong inductive electron-withdrawing nature of fluorine, which reduces the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles. stackexchange.com The rate-determining step in SNAr reactions is typically the initial addition of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comstackexchange.com The electron-withdrawing fluorine atoms help to stabilize this intermediate, thereby lowering the activation energy of the reaction. stackexchange.com

In molecules containing multiple different halogen atoms, the chemoselectivity of nucleophilic aromatic substitution (SNAr) is a critical consideration. For SNAr reactions, the reactivity order of halogens as leaving groups is typically F > Cl > Br > I. masterorganicchemistry.comlibretexts.org This is counterintuitive to the trend of bond strengths (C-I < C-Br < C-Cl < C-F) and leaving group ability in other substitution reactions like SN2. masterorganicchemistry.com

The reason for this order in SNAr lies in the reaction mechanism. The rate-determining step is the nucleophilic attack on the aromatic ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comstackexchange.com Highly electronegative halogens like fluorine are more effective at activating the ring towards this initial attack by inductively withdrawing electron density. stackexchange.com Therefore, in a compound like this compound, the fluorine atoms are more likely to be displaced by a nucleophile in an SNAr reaction, despite the weaker carbon-iodine bonds also present in the molecule. masterorganicchemistry.com The iodine atoms, while being better leaving groups in a traditional sense, are less activating for the initial nucleophilic attack.

Table 1: Reactivity of Halogens in SNAr Reactions

HalogenElectronegativityCarbon-Halogen Bond StrengthReactivity in SNAr
FluorineHighStrongHigh
ChlorineModerateModerateModerate
BromineModerateWeakerLow
IodineLowWeakestVery Low

Metal-Mediated Cross-Coupling Reactions

This compound is an excellent substrate for a variety of metal-mediated cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the two iodine atoms provides a handle for these powerful reactions.

The carbon-iodine bonds in this compound are highly susceptible to palladium-catalyzed cross-coupling reactions. These reactions typically involve the oxidative addition of the aryl iodide to a palladium(0) complex as the initial and often rate-determining step. uvic.ca

Suzuki-Miyaura Coupling: This reaction couples the diiodobenzene with an organoboron compound, such as a boronic acid or ester, to form new carbon-carbon bonds. sorbonne-universite.frnih.gov It is a versatile method for the synthesis of biaryls and other conjugated systems. Studies on dihalobenzenes have shown that diiodides can undergo double coupling reactions with high selectivity. nih.gov

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene to form a new, substituted alkene. mdpi.com This reaction is a powerful tool for the construction of complex olefinic structures.

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, providing a direct route to aryl-substituted alkynes. acs.orgrsc.org

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with an amine. nih.govresearchgate.net It is a widely used method for the synthesis of arylamines.

The presence of two iodine atoms in this compound allows for sequential or double cross-coupling reactions, enabling the synthesis of more complex, functionalized aromatic compounds.

The first step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the low-valent transition metal center, typically Pd(0). uvic.ca The reactivity of aryl halides in this step generally follows the order Ar-I > Ar-Br > Ar-Cl > Ar-F. uvic.ca This trend is opposite to that observed in SNAr reactions and is primarily dictated by the carbon-halogen bond dissociation energy. The weaker C-I bond in aryl iodides makes them more susceptible to cleavage and subsequent addition to the palladium center. uvic.carsc.org

The oxidative addition process involves the insertion of the palladium atom into the carbon-iodine bond, leading to the formation of an arylpalladium(II) halide intermediate. youtube.com This step is crucial as it initiates the catalytic cycle. The high reactivity of the C-I bonds in this compound makes it an excellent substrate for these transformations, allowing the reactions to proceed under relatively mild conditions. acs.org

The choice of ligand coordinated to the palladium catalyst plays a critical role in the efficiency and outcome of cross-coupling reactions. nih.govdeepdyve.com Ligands can influence the catalytic cycle in several ways, including:

Stabilizing the active catalyst: Ligands prevent the aggregation of palladium nanoparticles, which can lead to catalyst deactivation.

Modulating the electronic properties of the metal center: Electron-donating ligands can increase the electron density on the palladium atom, facilitating the oxidative addition step.

Influencing the steric environment around the metal: Bulky ligands can promote reductive elimination, the final step of the catalytic cycle where the product is released from the palladium complex. nih.gov

For example, sterically bulky phosphine (B1218219) ligands, such as those developed by Buchwald, have been shown to be highly effective in promoting a wide range of cross-coupling reactions by accelerating the rate-limiting steps. nih.gov In some cases, the use of specific ligands can even control the chemoselectivity of reactions involving substrates with multiple reactive sites. researchgate.net The development of "designer ligands" continues to be an active area of research aimed at improving the scope and efficiency of palladium-catalyzed cross-coupling reactions. uvic.ca

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerBond Formed
Suzuki-MiyauraOrganoboron CompoundC-C
HeckAlkeneC-C
SonogashiraTerminal AlkyneC-C
Buchwald-HartwigAmineC-N

Electrophilic Aromatic Substitution (EAS)

The reactivity of the benzene ring in this compound towards electrophiles is significantly influenced by the four halogen substituents. The mechanism for electrophilic aromatic substitution (EAS) involves an initial attack by the aromatic ring on an electrophile, forming a carbocation intermediate known as an arenium ion or sigma-complex. masterorganicchemistry.com This step is typically the rate-determining step because it disrupts the ring's aromaticity. masterorganicchemistry.com In a subsequent fast step, a proton is removed, restoring aromaticity and resulting in a substituted benzene ring. masterorganicchemistry.com

Regiochemical Control by Halogen Substituents

The regiochemical outcome of EAS reactions is dictated by the electronic properties of the substituents already present on the aromatic ring. Halogens, including fluorine, chlorine, bromine, and iodine, are generally considered deactivating groups, meaning they decrease the rate of EAS compared to unsubstituted benzene. masterorganicchemistry.com This deactivation stems from their strong inductive electron-withdrawing effect. jmu.edu However, they are also ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. This directing ability is due to the donation of electron density from their lone pairs into the ring via resonance, which helps to stabilize the carbocation intermediate when the attack occurs at the ortho or para positions. libretexts.org

In the specific case of this compound, the two available positions for substitution are C4 and C6. The directing effects of the four halogen atoms are as follows:

Fluorine atoms (at C1 and C3): As ortho-, para-directors, the fluorine at C1 directs towards positions C2 (occupied), C6, and C4. The fluorine at C3 directs towards C2 (occupied), C4, and C6. Both fluorine atoms, therefore, activate positions C4 and C6 for electrophilic attack.

Iodine atoms (at C2 and C5): The iodine at C2 directs towards C1 (occupied), C3 (occupied), and C6. The iodine at C5 directs towards C4 and C6.

Cumulatively, all four halogen substituents direct incoming electrophiles to the same two positions: C4 and C6. While the combined inductive effects of four halogens render the ring highly electron-deficient and thus generally unreactive towards many common electrophiles, any substitution that does occur would be strongly directed to these positions. The similar directing effects of different halogens have been observed in related polyhalogenated systems. For instance, the bromination of 3,5-difluoroaniline (B1215098) is highly chemoselective, governed by the directing ability of the existing substituents. vanderbilt.edu

Generation and Reactivity of Arynes

Arynes are highly reactive intermediates derived from aromatic rings by the formal removal of two substituents from adjacent carbon atoms, resulting in a triple bond within the ring. u-tokyo.ac.jp Polyhalogenated benzenes, such as this compound, are potential precursors to these fleeting species.

This compound as a Precursor for Benzyne (B1209423) Equivalents

One of the most common methods for generating benzynes involves the treatment of ortho-dihaloarenes with a strong base, such as an organolithium reagent. researchgate.net The reaction proceeds via a metal-halogen exchange, preferentially at the site of the heavier halogen (I > Br > Cl > F), followed by the elimination of a lithium salt to form the benzyne.

For this compound, a metal-halogen exchange is expected to occur at one of the carbon-iodine bonds (C2 or C5). Subsequent elimination of lithium iodide (LiI) from the resulting aryllithium intermediate would generate a 4,6-difluoro-3-iodobenzyne intermediate. This strategy is analogous to the generation of benzynes from other substituted halobenzenes for use in cycloaddition reactions. researchgate.net Structurally similar compounds, like 1,4-difluoro-2,5-dimethoxybenzene, have been successfully used as precursors for iterative benzyne-furan Diels-Alder reactions. researchgate.net

Diels-Alder Reactions Involving Generated Benzynes

Due to their extreme reactivity, benzynes are typically generated in situ and trapped immediately by a reacting partner. researchgate.net A common and powerful application of this reactivity is the Diels-Alder reaction, a [4+2] cycloaddition, where the benzyne acts as the dienophile. nih.gov Variants of the Diels-Alder reaction that use alkynes and diynes to form a benzyne intermediate are known as hexadehydro Diels-Alder (HDDA) reactions. nih.gov

The highly strained triple bond of the benzyne readily reacts with conjugated dienes. For example, benzynes generated in situ can be efficiently trapped by dienes like furan (B31954) to produce bicyclic compounds known as oxabenzonorbornadienes. researchgate.net It is expected that the 4,6-difluoro-3-iodobenzyne generated from this compound would undergo similar cycloaddition reactions, providing a pathway to complex, highly functionalized polycyclic aromatic systems.

Other Mechanistic Pathways

Beyond ionic reaction pathways, the reactivity of this compound can also involve radical species, particularly in reactions involving the cleavage of its carbon-iodine bonds.

Radical Intermediates in De-iodination Processes

The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage to form radical intermediates. Research on closely related polyhalogenated aromatic compounds supports this reactivity. For example, attempts to thiolate compounds such as 2,6-dibromo-3,5-difluoro-4-iodoaniline (B14003706) and 2-bromo-1,3-difluoro-4,6-diiodoaniline with a thiolate anion did not result in substitution but instead led to de-iodination, removing the iodine atom. vanderbilt.edu This loss of iodine is believed to proceed through a mechanism involving radical intermediates. vanderbilt.edu

Furthermore, studies on the on-surface reactions of 1,4-Dibromo-2,5-diiodobenzene (B1312432) have shown that carbon-iodine bond dissociation can be initiated even at room temperature, indicating the lability of this bond towards cleavage. researchgate.net The activation of aryl iodides can lead to their participation in reactions as formal aryl radicals, providing an alternative to transition metal-based catalysis for forming new bonds. researchgate.net Therefore, under appropriate conditions, this compound can be expected to undergo de-iodination via a pathway involving aryl radical intermediates.

An In-depth Analysis of this compound: Spectroscopic and Advanced Analytical Characterization

The precise characterization of halogenated aromatic compounds is fundamental to their application in materials science, organic synthesis, and pharmaceutical development. The compound this compound, a member of this class, possesses a unique substitution pattern that gives rise to distinct spectroscopic signatures. This article provides a focused examination of the advanced analytical methodologies employed to elucidate the structure and properties of this specific molecule. While direct experimental data for this compound is not extensively published, this analysis proceeds based on established principles of spectroscopy and is supplemented with data from closely related analogs to illustrate the expected findings.

Spectroscopic and Advanced Analytical Characterization Methodologies

Electronic Spectroscopy

UV-Visible and photoluminescence spectroscopy are instrumental in understanding the electronic transitions and optical properties of molecules. These techniques probe the absorption and emission of light, respectively, providing information about the energy gap between electronic states.

The introduction of fluorine atoms into a poly(p-phenylenevinylene) (PPV) backbone, for example, can lead to a blue shift in the absorption and emission spectra. mdpi.com This is often attributed to a widening of the HOMO-LUMO gap due to the electron-withdrawing nature of fluorine. mdpi.com The strong electronegativity of fluorine can lower both the HOMO and LUMO energy levels, which can enhance electroluminescence efficiency and increase stability against photo-oxidation. mdpi.com

In the context of this compound, its UV-visible absorption spectrum is expected to show characteristic bands corresponding to π-π* transitions within the benzene (B151609) ring. The positions of these bands will be influenced by the fluoro and iodo substituents. Photoluminescence studies could reveal information about the emissive properties of the molecule, although many halogenated compounds exhibit weak or no fluorescence due to heavy-atom-induced quenching. However, some purely organic materials can exhibit both fluorescence and room-temperature phosphorescence. researchgate.net

Research on related di-substituted 2,1,3-benzothiadiazoles has shown that the electronic absorption spectra exhibit characteristic charge-transfer bands. scispace.com For instance, a compound with two p-chlorophenyl groups and another with two 3,5-bis(trifluoromethyl)aryl groups display similar absorption profiles, with the latter showing a blue-shift due to the strong electron-withdrawing CF3 groups. scispace.com

X-ray Diffraction and Surface Characterization

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

For halogenated benzenes, X-ray crystallography reveals the significant influence of halogen atoms on crystal packing. The solid-state structure is often governed by halogen-halogen interactions. In the case of this compound, the interplay between C-F···F-C, C-I···I-C, and C-F···I-C contacts, as well as potential halogen bonding (C-I···F), would dictate the supramolecular architecture. Studies on related compounds have shown that bromine-nitrogen halogen bonds can link molecules into infinite chains. researchgate.net The increasing polarizability from fluorine to iodine creates a hierarchy of halogen bonding capabilities.

While a specific crystal structure for this compound was not found, the Crystallography Open Database contains numerous entries for related halogenated benzene derivatives, which can serve as valuable references for predicting its solid-state behavior. ugr.es

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on a material's surface. It works by irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons.

In the context of this compound adsorbed on a surface, XPS can be used to monitor the chemical state of the carbon, fluorine, and iodine atoms. For example, studies on the adsorption of dihalogenated benzenes on Si(100)2x1 have used XPS to distinguish between molecularly adsorbed species and those that have undergone dissociative adsorption through cleavage of the C-X (X = F, Cl, Br) bond. psu.edu The binding energy of the core-level electrons is sensitive to the chemical environment, allowing for the identification of different bonding configurations, such as C-F, C-I, and C-Si bonds. psu.edu

XPS can also be employed to study bond dissociation induced by various stimuli, such as heat or electrons. For instance, in on-surface synthesis studies, XPS is used to track the dehalogenation of precursor molecules as a function of annealing temperature. researchgate.net The disappearance of the halogen signal and changes in the carbon signal can indicate the formation of new covalent bonds. researchgate.net

Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing and manipulating individual atoms and molecules on conductive surfaces. It provides real-space images with atomic resolution, making it an invaluable tool for studying on-surface reactions and the formation of self-assembled nanostructures.

The on-surface synthesis of covalent nanoarchitectures often utilizes halogenated precursor molecules like this compound. When deposited on a suitable substrate, such as Au(111) or Cu(110), these molecules can be induced to react through thermal annealing or electron injection. researchgate.netscholaris.ca STM allows for the direct observation of the entire reaction sequence, from the initial self-assembly of the precursor molecules to the formation of intermediate organometallic species and the final covalent structures. researchgate.net

For example, studies on diiodobenzene on Cu(110) have shown that single C-I bond dissociation can be induced by electrons from the STM tip. scholaris.ca The resulting iodophenyl radicals can then react with each other to form polymers. The anisotropy of the surface can even lead to bond-selective reactions, where one of two chemically identical C-I bonds is preferentially broken. scholaris.ca Furthermore, the self-assembly of the precursor molecules, often stabilized by weak interactions like halogen bonding, can play a crucial role in directing the outcome of the on-surface reaction. researchgate.net

Near Edge X-ray Absorption Fine Structure (NEXAFS) for Molecular Orientation on Surfaces

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful, non-destructive technique utilized to investigate the electronic structure and orientation of molecules adsorbed on surfaces. uni-marburg.dekit.edu This method is particularly surface-sensitive, probing the top few nanometers of a material, making it ideal for studying thin films and monolayers. uni-marburg.denist.gov NEXAFS experiments are typically conducted at synchrotron radiation facilities, which provide the necessary continuously tunable, linearly polarized X-rays. uni-marburg.de

The fundamental principle of NEXAFS involves the excitation of a core-level electron (e.g., from the C 1s or N 1s orbital) to unoccupied molecular orbitals near the ionization threshold. uni-marburg.dekit.edu The absorption of X-ray photons is measured by detecting the secondary electrons, such as Auger electrons, that are emitted during the decay of the core hole. uni-marburg.dekit.edu The intensity of these excitations is dependent on the orientation of the molecule's transition dipole moment relative to the electric field vector of the polarized X-rays. uni-marburg.de By varying the angle of incidence of the X-ray beam with respect to the sample surface and observing the changes in the absorption intensity (a phenomenon known as dichroism), the orientation of the adsorbed molecules can be determined. uni-marburg.denih.gov

For aromatic molecules like this compound, NEXAFS can provide precise information on their arrangement on a substrate. The spectra exhibit distinct resonances corresponding to transitions to unoccupied π* and σ* orbitals. The intensity of the π* resonance, which is associated with the aromatic ring, will be maximized when the electric field vector is perpendicular to the plane of the benzene ring. Conversely, the intensity of σ* resonances will be greatest when the electric field vector is aligned with the molecular plane.

In studies of similar halogenated benzene derivatives on surfaces, NEXAFS has been instrumental in determining their orientation. For instance, in the case of dihalobenzene molecules, a bistability in adsorption states has been observed, with molecules exhibiting both a short-range chemisorption of the ring to the surface and a long-range interaction involving the halogen atoms. strath.ac.uk The angular dependence of the NEXAFS signals allows for the differentiation between flat-lying, tilted, or standing-up orientations of the benzene ring on the surface. nih.gov For this compound, this would involve analyzing the dichroism of the C K-edge and potentially the F K-edge to determine the tilt angle of the molecular plane with respect to the surface.

Table 1: Representative NEXAFS Analysis Parameters

ParameterDescriptionTypical Value/Range
Radiation Source Provides tunable, polarized X-rays.Synchrotron Radiation (e.g., BESSY II) uni-marburg.de
Energy Range Scanned across the absorption edge of interest (e.g., C K-edge).~280-310 eV for Carbon K-edge nih.gov
Detection Mode Measures the absorption of X-rays.Auger Electron Yield uni-marburg.de
Angle of Incidence Varied to determine molecular orientation.Grazing (e.g., 20°) to Normal (90°) nih.gov
Probing Depth Depth from which signal is detected.Up to 6 nm nist.gov

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for the separation, identification, and quantification of components within a mixture, as well as for assessing the purity of a specific compound. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov It is particularly well-suited for the analysis of volatile and semi-volatile compounds like halogenated benzenes. nih.govresearchgate.net In GC, the sample is vaporized and injected into a capillary column, where it is separated based on the components' boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

For the analysis of this compound, a typical GC-MS method would involve a capillary column with a non-polar or medium-polarity stationary phase. oup.com The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds with different boiling points. nist.govoup.com The mass spectrometer can be operated in full scan mode to obtain the entire mass spectrum of eluting peaks or in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity by targeting specific ions characteristic of the analyte. researchgate.netoup.com

The purity of a this compound sample can be determined by the relative area of its corresponding peak in the chromatogram. The identification is confirmed by matching the retention time and the mass spectrum with that of a known standard. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns resulting from the loss of iodine and fluorine atoms.

Table 2: Illustrative GC-MS Parameters for Halogenated Benzene Analysis

ParameterCondition
GC Column Capillary column (e.g., 60 m, Rtx-624) oup.com
Carrier Gas Helium oup.com
Injection Mode Splitless or On-column oup.com
Oven Program Temperature ramp (e.g., 60°C to 250°C) oup.com
MS Ionization Electron Ionization (EI)
MS Detector Quadrupole or Ion Trap nih.govoup.com
MS Acquisition Mode Full Scan or Selected Ion Monitoring (SIM) researchgate.netoup.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. nih.gov It is particularly useful for compounds that are not sufficiently volatile for GC analysis. For halogenated aromatic compounds, reversed-phase HPLC is commonly employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile/water or methanol/water. nih.govcdnsciencepub.com

In the analysis of this compound, the compound is dissolved in a suitable solvent and injected into the HPLC system. Separation is achieved based on the differential partitioning of the analyte between the mobile phase and the stationary phase. The retention time, the time it takes for the analyte to elute from the column, is a characteristic property under a specific set of conditions (mobile phase composition, flow rate, and column temperature). Detection is typically accomplished using a UV-Vis detector, as aromatic compounds absorb ultraviolet light. cdnsciencepub.com

The purity of a this compound sample is determined by the area of its peak in the HPLC chromatogram relative to the total area of all peaks. Quantification can be performed by creating a calibration curve using standards of known concentrations. cdnsciencepub.com HPLC is also valuable for monitoring the progress of reactions involving this compound and for isolating the pure compound from reaction mixtures. cdnsciencepub.comgoogle.com Studies have shown that for dihalogenated benzenes, specialized columns can provide better separation of positional isomers. nih.gov

Table 3: Representative HPLC Conditions for Aromatic Compound Analysis

ParameterCondition
Column Reversed-phase (e.g., C18) cdnsciencepub.com
Mobile Phase Acetonitrile/Water or Methanol/Water mixture nih.govcdnsciencepub.com
Flow Rate 0.5 - 2.0 mL/min cdnsciencepub.com
Detection UV-Vis Detector (e.g., 254 nm) cdnsciencepub.com
Injection Volume 5 - 20 µL
Temperature Ambient or controlled

Theoretical and Computational Investigations

Electronic Structure and Reactivity Modeling

The arrangement of fluorine and iodine substituents on the benzene (B151609) ring creates a unique electronic environment. Modeling this structure provides fundamental insights into its stability, frontier molecular orbitals, and reactivity patterns.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost. acs.org For halogenated benzenes, DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

While specific DFT studies on 1,3-difluoro-2,5-diiodobenzene are not prevalent in the literature, extensive research on the closely related analogue, 1,4-dibromo-2,5-difluorobenzene (B1294941) (BFB), provides a strong basis for understanding its properties. globalresearchonline.net In a study of BFB using the B3LYP functional with a 6-311++G(d,p) basis set, key electronic and thermodynamic parameters were calculated. globalresearchonline.net The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. For BFB, this gap was calculated to be 5.444 eV. globalresearchonline.net This value suggests high stability. The HOMO and LUMO orbitals are primarily composed of p-orbitals from the carbon, fluorine, and bromine atoms, and the HOMO → LUMO transition involves an electron density transfer from the halogen atoms to the carbon-carbon bonds of the benzene ring. globalresearchonline.net

Natural Bond Orbital (NBO) analysis on the BFB analogue reveals significant charge transfer from the lone pairs of the halogen atoms to the π* orbitals of the aromatic ring. globalresearchonline.net Specifically, orbital overlaps such as n3(F) → π(C-C) and n3(Br) → π(C-C) are identified, indicating the electronic contribution of the halogens to the ring system. globalresearchonline.net Similar DFT and NBO analyses on this compound would be expected to yield comparable insights into its molecular and electronic characteristics.

Calculated Properties for the Analogue Compound 1,4-Dibromo-2,5-difluorobenzene (BFB) using DFT globalresearchonline.net
ParameterCalculated Value
HOMO Energy-7.001 eV
LUMO Energy-1.557 eV
HOMO-LUMO Energy Gap (ΔE)5.444 eV
Zero-Point Vibrational Energy (ZPVE)52.79 kcal/mol

Fluorine: As the most electronegative element, fluorine exerts a very strong inductive effect and a relatively weak resonance effect.

Iodine: Iodine is the least electronegative of the halogens, resulting in a weaker inductive effect. Its larger size and more diffuse p-orbitals allow for more effective resonance donation compared to fluorine.

The combined influence of two fluorine and two iodine atoms makes the electronic landscape of this compound complex. The strong -I effect of the fluorine atoms significantly deactivates the ring, while the iodine atoms also contribute to deactivation, albeit to a lesser extent. Computational tools like Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing this. MEP analysis on the analogue 1,4-dibromo-2,5-difluorobenzene predicted that the halogen atoms are the most reactive sites for both electrophilic and nucleophilic attack. globalresearchonline.net For this compound, the iodine atoms, being more polarizable and better halogen bond donors, would likely be the primary sites for electrophilic interaction, while the electron-deficient carbon atoms attached to the halogens would be susceptible to nucleophilic attack.

Qualitative Comparison of Electronic Effects of Halogen Substituents
HalogenInductive Effect (-I)Resonance Effect (+R)Overall Effect on Ring
Fluorine (F)Strongly Electron-WithdrawingWeakly Electron-DonatingDeactivating, ortho/para-directing
Iodine (I)Weakly Electron-WithdrawingModerately Electron-DonatingDeactivating, ortho/para-directing

Mechanistic Pathway Elucidation

Computational chemistry is instrumental in mapping the step-by-step pathways of chemical reactions, identifying intermediates and transition states that are often difficult to observe experimentally.

For polyhalogenated aromatics like this compound, transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Ullmann) are of significant synthetic importance. Computational studies can elucidate the mechanisms of these reactions, which typically involve steps like oxidative addition, transmetalation, and reductive elimination. acs.orgnih.gov

A key aspect for this compound is the differential reactivity of the C-I versus the C-F bonds. The C-I bond is significantly weaker and more polarizable than the C-F bond, making it the preferential site for oxidative addition by a low-valent metal catalyst (e.g., Pd(0) or Ni(0)). This selectivity is foundational to its synthetic utility. Studies on the on-surface reactions of 1,4-dibromo-2,5-diiodobenzene (B1312432) on gold surfaces have shown that the C-I bond dissociates at much lower temperatures than the C-Br bond, highlighting the higher lability of the carbon-iodine bond. researchgate.net It is therefore highly probable that cross-coupling reactions involving this compound would proceed selectively at the two C-I positions, leaving the C-F bonds intact and allowing for the synthesis of complex, precisely substituted aromatic structures. rsc.org

The energetic landscape, or reaction profile, maps the potential energy of a system as it transforms from reactants to products. Computational methods can calculate the energies of reactants, intermediates, transition states, and products, providing a quantitative understanding of a reaction's feasibility and kinetics. rsc.org

Intermolecular Interactions and Supramolecular Assembly

The non-covalent interactions of this compound dictate its physical properties and its ability to form ordered structures in the solid state, known as supramolecular assemblies. researchgate.net The primary forces at play are halogen bonding and π-π stacking.

Halogen bonding (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile (a Lewis base). acs.orgacs.org The strength of the halogen bond increases down the group: I > Br > Cl > F. researchgate.net In this compound, the iodine atoms are potent halogen bond donors. Their electrophilic character is further amplified by the presence of the strongly electron-withdrawing fluorine atoms on the same aromatic ring, which enhances the positive electrostatic potential of the σ-hole on the iodine atoms. nih.gov This makes the molecule an excellent building block for crystal engineering, capable of forming strong and directional I···N, I···O, or I···S halogen bonds with suitable acceptor molecules. nih.govsioc-journal.cn

Expected Intermolecular Interactions for this compound
Interaction TypeDescriptionRelative Strength
Halogen Bonding (I···Lewis Base)Directional interaction between the σ-hole on iodine and a nucleophile (e.g., N, O).Strong and Highly Directional
π-π StackingAttractive, non-covalent interaction between aromatic rings.Moderate to Strong
Halogen-π InteractionInteraction between a halogen atom and the π-system of an adjacent ring.Weak to Moderate
Dispersion ForcesGeneral attractive forces arising from instantaneous dipoles.Significant

Prediction of Spectroscopic Signatures

Computational chemistry serves as a powerful predictive tool for the spectroscopic properties of this compound, aiding in the interpretation of experimental data.

Theoretical methods, particularly DFT, are widely used to predict the nuclear magnetic resonance (NMR) and vibrational (infrared and Raman) spectra of halogenated aromatic compounds. liverpool.ac.ukresearchgate.net

For NMR spectroscopy, calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. These calculations help in assigning the signals observed in experimental spectra. The predicted chemical shifts are sensitive to the molecular geometry and the electronic environment, which is heavily influenced by the fluorine and iodine substituents. rsc.org Specialized computational models can achieve a high degree of accuracy, with root-mean-square (RMS) errors for ¹H chemical shifts as low as 0.099 ppm for a diverse set of organic molecules. liverpool.ac.uk

In the realm of vibrational spectroscopy, theoretical calculations provide the frequencies and intensities of the fundamental vibrational modes. researchgate.netresearchgate.net Methods such as generalized vibrational perturbation theory to the second order (GVPT2) are employed to account for anharmonicity, leading to more accurate predictions that closely match experimental FT-IR and FT-Raman spectra. researchgate.net Such analyses are crucial for assigning specific spectral bands to the corresponding molecular motions, like C-F stretching, C-I bending, and aromatic ring vibrations.

Table 2: Computational Methods for Spectroscopic Prediction

Spectroscopy Computational Method Information Predicted Relevance Source(s)
NMR DFT (e.g., with GIAO) Chemical shifts (¹H, ¹³C, ¹⁹F), coupling constants. Aids in signal assignment and structural confirmation. rsc.org, liverpool.ac.uk
Vibrational (IR/Raman) DFT, GVPT2 Vibrational frequencies, intensities, and normal modes. Allows for detailed assignment of experimental spectra and understanding of molecular vibrations. researchgate.net, researchgate.net

Simulation of Complex Chemical Systems

Beyond static properties, computational simulations can model the dynamic behavior of this compound in complex environments, such as during on-surface synthesis.

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results, making them particularly well-suited for modeling complex systems with many degrees of freedom. In the context of this compound, MC simulations are used to investigate its behavior on surfaces, including self-assembly and reaction dynamics. researchgate.net

These simulations can model processes like molecular adsorption, diffusion on the surface, the formation of self-assembled islands, and the initiation of chemical reactions like dehalogenation. researchgate.net By comparing the outcomes of MC simulations with experimental observations from techniques like STM, researchers can gain insights into the underlying mechanisms that govern these processes. For instance, simulations can help understand how temperature and molecular coverage influence the formation of different nanoarchitectures. researchgate.netacs.org

Table 3: Application of Monte Carlo Simulations to Surface Processes

Simulated Process Purpose of Simulation Key Insights Source(s)
Adsorption & Diffusion To model the initial stages of molecule-surface interaction and subsequent movement. Provides understanding of surface mobility and preferred adsorption sites. researchgate.net
Self-Assembly To simulate the formation of ordered molecular structures (e.g., islands, chains). Helps interpret experimental STM images and understand the role of intermolecular forces. researchgate.net, acs.org
On-Surface Reactions To model the probability and pathways of chemical transformations like C-I bond cleavage. Elucidates reaction kinetics and the influence of the local environment on reactivity. researchgate.net

Applications of 1,3 Difluoro 2,5 Diiodobenzene in Materials Science and Advanced Organic Synthesis

Building Blocks for Functional Organic Materials

1,3-Difluoro-2,5-diiodobenzene serves as a critical precursor for a variety of functional organic materials, where its structural and electronic contributions are precisely leveraged.

The di-iodinated nature of this compound makes it an ideal monomer for synthesizing advanced polymers through various cross-coupling reactions. The resulting polymers often exhibit desirable properties for high-performance applications. chemimpex.com Its use in palladium-catalyzed reactions, such as Suzuki-Miyaura or Sonogashira couplings, allows for the incorporation of the difluorophenylene unit into the backbone of conjugated polymers. rsc.org These reactions are fundamental in creating materials for organic electronics.

The synthesis of conjugated polymers often involves the copolymerization of donor and acceptor monomers to tailor the material's band gap. researchgate.net Halogenated compounds like this compound are crucial in these polycondensation reactions. For instance, Hiyama-type polycondensation of 5-octyloxy-1,3-diiodobenzene with (E,E)-bis(2-silylethenyl)arenes is used to form all-trans poly(m-phenylenevinylene)s. acs.org Similarly, the fluorine substituents are known to be essential for enabling certain direct arylation polymerization (DArP) reactions to proceed, leading to high molecular weight polymers for electronic applications. researchgate.netntu.edu.sg The investigation of well-defined oligomers, often synthesized from these same precursors, provides crucial insights into the structural and electronic properties of the corresponding polymers. uni-muenchen.de

Table 1: Polymerization Reactions Involving Dihalobenzene Derivatives

Polymer Type Monomers/Precursors Reaction Type Key Finding/Application Reference
Poly(m-phenylenevinylene)s 5-octyloxy-1,3-diiodobenzene, (E,E)-bis(2-silylethenyl)arenes Hiyama-type polycondensation Synthesis of all-trans stereoregular polymers for photoisomerization studies. acs.org
Thiophene-based Polymers 5,5'-(2,3-difluoro-1,4-phenylene)bis(2-bromothiophene) Ullmann and dehydrogenative coupling On-surface synthesis of polymeric ribbons and cross-linked functional materials. researchgate.net

The incorporation of fluorinated building blocks into polymeric structures is a well-established strategy for enhancing material stability. The fluorine atoms in this compound contribute to increased thermal stability and chemical resistance in the final materials. cymitquimica.comchemimpex.com When this compound is used to formulate polymers, the resulting materials, often used as coatings, exhibit improved durability and are suitable for use in harsh environments. chemimpex.comchemimpex.com The strong C-F bonds are less susceptible to chemical attack, imparting a protective quality to the coatings.

Fluorinated compounds are pivotal in the development of modern liquid crystal displays (LCDs) and other organic electronic devices. beilstein-journals.orgscribd.com The introduction of fluorine atoms into a molecule can significantly alter its electronic properties, such as its dielectric anisotropy, which is a critical parameter for liquid crystal materials. cymitquimica.comscribd.com this compound and its derivatives are used to construct conjugated systems for organic electronics via palladium-catalyzed cross-coupling reactions. These materials form the basis for components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound's unique electronic and structural properties, derived from its combination of electron-withdrawing fluorine atoms and reactive iodine sites, make it a valuable intermediate in the synthesis of these advanced electronic materials. cymitquimica.com

Scaffold for Complex Molecular Architectures

The defined geometry and differential reactivity of its halogen substituents make this compound an excellent scaffold for building complex, multi-dimensional molecules.

Aryl-aryl bond formation is a cornerstone of modern organic synthesis, and dihaloarenes are key precursors in this process. researchgate.net this compound is envisioned as a building block for polyfunctionalized biaryls. vanderbilt.edu The two iodine atoms can be sequentially or simultaneously substituted through reactions like Suzuki or Stille coupling, allowing for the controlled synthesis of biaryls and oligo-arylenes. chemimpex.com The synthesis of 2,2′-diiodobiaryls from 2-iodobiaryls via cyclic diaryliodonium intermediates is a versatile method for creating precursors for extended π-conjugated systems. researchgate.net This step-wise functionalization provides a high degree of control, enabling the construction of complex and diverse molecular backbones for various applications in materials science and medicinal chemistry. vanderbilt.eduscholaris.ca

Table 2: Cross-Coupling Reactions for Biaryl and Oligomer Synthesis

Reactant 1 Reactant 2 Catalyst System Product Type Significance Reference
1,4-diiodobenzene (B128391) Terminal Alkyne Pd(PPh₃)₂Cl₂, CuI Aryl-alkyne rotor Synthesis of molecular machinery. rsc.org
2-Iodobiaryls N/A (intramolecular) Copper/diamine catalyst 2,2'-Diiodobiaryls Versatile route to ladder-type heterofluorenes. researchgate.net

Cyclophanes are molecules containing bridged aromatic rings that are widely used in host-guest chemistry, molecular recognition, and the construction of supramolecular devices. beilstein-journals.org The rigid structure of this compound makes it an excellent candidate for integration into such architectures. For example, dihalobenzene derivatives can undergo double base-promoted dehydrohalogenation to give aryne intermediates, which then react with dienes like anthracene (B1667546) in a cycloaddition to provide pentiptycene structures. scispace.com

Furthermore, Sonogashira coupling reactions using diiodobenzene precursors are a key strategy for assembling the skeleton of cyclophanes and related structures like molecular rotors. rsc.orgacs.org These complex structures create well-defined cavities and are studied for their ability to form inclusion complexes with guest molecules, acting as sensors or components in molecular machines. beilstein-journals.orgscispace.com The unique electronic properties of cyclophanes are also being explored for applications in OLEDs and surface nanostructuration. researchgate.net

Table of Mentioned Compounds

Chemical NameOther Names/SynonymsMolecular Formula
This compoundC₆H₂F₂I₂
5-octyloxy-1,3-diiodobenzeneC₁₄H₂₀I₂O
5,5'-(2,3-difluoro-1,4-phenylene)bis(2-bromothiophene)C₁₄H₆Br₂F₂S₂
5,6-difluoro-2,1,3-benzothiadiazoleC₆H₂F₂N₂S
2,7-dibromo-9,9-dioctylfluoreneC₂₉H₄₀Br₂
2-iodobiarylsVaries
2,2'-diiodobiarylsVaries
1,4-diiodobenzenep-diiodobenzeneC₆H₄I₂
2,3-difluoro-1,4-diiodobenzeneC₆H₂F₂I₂
AnthraceneC₁₄H₁₀
1,3-diiodobenzene (B1666199)m-diiodobenzeneC₆H₄I₂
2,5-Dibromo-1,3-difluorobenzeneC₆H₂Br₂F₂

On-Surface Synthesis of Nanomaterials

The field of materials science has seen remarkable advancements through the bottom-up fabrication of nanomaterials, a strategy that offers atomic precision in the construction of novel structures. On-surface synthesis, performed under ultrahigh vacuum (UHV) conditions, has emerged as a powerful technique for creating covalently bonded, low-dimensional nanoarchitectures directly on a catalytic metal surface. researchgate.netnih.gov This method utilizes specifically designed molecular precursors that are thermally activated to induce a sequence of chemical reactions, leading to the formation of desired nanostructures like graphene nanoribbons (GNRs) and conjugated polymers. nih.gov The precursor this compound is a promising candidate for such syntheses, offering a unique combination of reactive iodine sites for initial polymerization and robust fluorine substituents for functionalization of the final nanostructure.

Fabrication of 2D Covalent Nanoarchitectures (e.g., Graphene Nanoribbons, Poly(para-phenylene))

The on-surface synthesis of two-dimensional (2D) covalent nanoarchitectures predominantly relies on the Ullmann coupling reaction, a process involving the dehalogenation of aryl halides on a catalytic surface, typically copper, gold, or silver. researchgate.netnsf.gov This reaction facilitates the formation of surface-bound organic radicals that subsequently couple to form extended one-dimensional (1D) or 2D covalently bonded structures. researchgate.net

Poly(para-phenylene) Synthesis: The fabrication of poly(para-phenylene) (PPP) chains is a classic example of on-surface polymerization. Using precursors like 1,4-diiodobenzene, researchers have successfully synthesized linear PPP chains on surfaces such as Cu(110). nih.govsigmaaldrich.com Upon deposition onto the heated surface, the carbon-iodine (C-I) bonds are catalytically cleaved. nih.gov The resulting phenylene intermediates then form covalent bonds with each other, creating conjugated polymer chains. nih.gov The geometry of the precursor molecule dictates the structure of the resulting polymer; for instance, 1,4-diiodobenzene yields linear chains, while 1,3-diiodobenzene produces zigzag chains and macrocyclic oligomers. nih.gov

By analogy, this compound is an ideal precursor for creating fluorinated polyphenylene chains. The two iodine atoms serve as the primary reactive sites for the initial Ullmann polymerization, given that C-I bonds are significantly weaker and more readily cleaved on catalytic surfaces than C-F bonds. researchgate.net This selective deiodination would lead to the formation of poly(2,5-difluorophenylene) chains, where the fluorine atoms remain as functional groups along the polymer backbone.

Graphene Nanoribbon (GNR) Synthesis: Graphene nanoribbons (GNRs) are quasi-1D strips of graphene whose electronic properties are highly dependent on their width and edge structure. nih.gov On-surface synthesis provides a route to atomically precise GNRs using tailor-made molecular precursors. researchgate.netnih.gov The process is typically a two-step reaction:

Polymerization: Precursors, often polycyclic aromatic hydrocarbons substituted with halogens (like bromine or iodine), are deposited onto a catalytic surface (e.g., Au(111)). cnr.itarxiv.org Annealing at a moderate temperature (e.g., ~170-200°C) triggers dehalogenation and subsequent Ullmann coupling to form long polymer chains. cnr.it

Cyclodehydrogenation: Further annealing to higher temperatures initiates intramolecular C-H bond activation and subsequent cyclodehydrogenation, which planarizes the polymer chain into a fully conjugated, atomically precise GNR. nih.govuni-bayreuth.de

The unique structure of this compound, with its combination of labile iodine and robust fluorine atoms, allows for a hierarchical synthesis. The C-I bonds would first be cleaved to form a fluorinated polyphenylene polymer at moderate temperatures. The much stronger C-F bonds would remain intact during this stage. At significantly higher temperatures, these C-F bonds could potentially be activated to induce further cyclization reactions, offering a pathway to complex or modified GNR structures. researchgate.netresearchgate.net

Table 1: Examples of Precursors for On-Surface Synthesis of 2D Nanoarchitectures

Precursor Substrate Resulting Nanoarchitecture Key Reaction Reference
1,4-Diiodobenzene Cu(110) Linear Poly(p-phenylene) Ullmann Coupling nih.gov
1,3-Diiodobenzene Cu(110) Zigzag Poly(m-phenylene) & Macrocycles Ullmann Coupling nih.gov
10,10'-dibromo-9,9'-bianthracene Au(111) 7-Armchair Graphene Nanoribbon (7-AGNR) Ullmann Coupling & Cyclodehydrogenation arxiv.org
4,4''-diiodo-2',5'-divinyl-1,1':4',1''-terphenylene Au(111) Poly(2',5'-divinyl-p-terphenylene) Dehalogenative Aryl-Aryl Coupling nih.gov
2,7-dibromo-9,9':10',9''-teranthracene Au(111) Edge-Extended Zigzag GNR Ullmann Coupling & Cyclodehydrogenation cnr.it

Temperature-Controlled Surface-Assisted Synthesis

A defining feature of on-surface synthesis is the precise control over the reaction pathway afforded by temperature. nih.gov The various chemical transformations—dehalogenation, intermolecular coupling, and intramolecular cyclization—have distinct activation energy barriers, allowing them to be triggered sequentially by carefully annealing the substrate to specific temperatures. researchgate.net

The synthesis process generally follows a well-defined temperature-programmed sequence:

Molecular Adsorption and Self-Assembly (Low Temperature): Upon vapor deposition onto a cold substrate (often held at cryogenic temperatures), the precursor molecules adsorb and may form ordered, non-covalent self-assembled structures. nsf.govresearchgate.net For instance, halogenated molecules can form networks stabilized by halogen bonding. researchgate.net

Dehalogenation and Polymerization (Intermediate Temperature): As the substrate is annealed, it reaches a temperature sufficient to overcome the activation barrier for C-X (X = I, Br) bond scission on the catalytic metal surface. nsf.gov C-I bonds typically cleave at temperatures between room temperature and ~80°C. researchgate.net The resulting highly reactive radicals can then form organometallic intermediates with adatoms from the substrate or directly couple via the Ullmann reaction to form polymer chains. researchgate.netnsf.gov Studies using 4-bromo-1-ethyl-2-fluorobenzene (B1322592) on Cu(111) show that annealing to 220 K is sufficient to cleave the C-Br bond and form an organometallic intermediate. nsf.gov

Intramolecular Cyclization and Planarization (High Temperature): Further increasing the temperature provides the energy needed for intramolecular C-H bond activation, leading to cyclodehydrogenation. researchgate.netresearchgate.net This step planarizes the polymer chains, extending the π-conjugation and forming the final GNR. nih.gov For example, the final cyclodehydrogenation to form GNRs can require temperatures upwards of 400°C. uni-bayreuth.de

In the context of this compound, this temperature hierarchy is particularly advantageous. The C-I bond cleavage would occur at a much lower temperature than any potential C-F or C-H bond activation. researchgate.net Research on fluorinated precursors shows that C-F bond activation requires significantly higher annealing temperatures, sometimes as high as 390°C, which is often subsequent to C-H activation. researchgate.netresearchgate.net This wide temperature window between the deiodination and potential defluorination steps allows for the isolation of a stable, fluorinated polymeric intermediate before any high-temperature cyclization, providing a powerful tool for fabricating complex and precisely functionalized nanomaterials. nih.govresearchgate.net

Table 2: Temperature-Dependent Steps in On-Surface Synthesis

Precursor/System Substrate Annealing Temperature Observed Process Reference
1-bromo-4-ethylbenzene Cu(111) 220 K C-Br bond cleavage, formation of organometallic intermediate nsf.gov
1-bromo-4-ethylbenzene Cu(111) 346 K Formation of final biphenyl (B1667301) product nsf.gov
4,4''-diiodo-2',5'-divinyl-1,1':4',1''-terphenylene Au(111) 75 °C (348 K) Deiodination and polymerization nih.gov
5,5'-(2,3-difluoro-1,4-phenylene)bis(2-bromothiophene) Au(111) 150 °C (423 K) Conversion of organometallic to covalent polymer researchgate.netresearchgate.net
5,5'-(2,3-difluoro-1,4-phenylene)bis(2-bromothiophene) Au(111) 390 °C (663 K) C-F bond activation and cyclodehydrogenation researchgate.netresearchgate.net
10,10'-dibromo-9,9'-bianthryl (DBBA) Au(111) ~200 °C (473 K) Polymerization arxiv.org
DBBA Polymer Au(111) ~400 °C (673 K) Cyclodehydrogenation to form 7-AGNR arxiv.orguni-bayreuth.de

Future Perspectives and Research Directions

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 1,3-Difluoro-2,5-diiodobenzene is anticipated to move beyond conventional methods towards more environmentally benign and efficient processes. Key areas of development are expected to include:

Catalytic C-H Activation: A primary goal will be the development of catalytic systems for the direct and regioselective iodination of 1,3-difluorobenzene (B1663923). This approach would be highly atom-economical, minimizing the formation of unwanted byproducts and reducing the number of synthetic steps. The challenge will lie in designing catalysts that can precisely target the 2 and 5 positions of the difluorinated ring.

Flow Chemistry: The implementation of continuous flow manufacturing processes for the synthesis of this compound offers significant advantages in terms of safety, scalability, and process control. Future research will likely focus on optimizing reaction parameters within microreactors to achieve higher yields and purity in a more sustainable manner.

Biocatalysis: The burgeoning field of enzyme engineering could pave the way for biocatalytic routes to this compound. The use of specifically designed halogenase enzymes could enable the highly selective iodination of 1,3-difluorobenzene under mild, aqueous conditions, representing a pinnacle of green chemistry.

Synthetic ApproachPotential AdvantagesKey Research Challenges
Catalytic C-H ActivationHigh atom economy, reduced synthetic steps, lower waste generation.Achieving high regioselectivity, catalyst stability and turnover.
Flow ChemistryEnhanced safety, improved heat and mass transfer, potential for automation and scalability.Reactor design, optimization of flow parameters, prevention of clogging.
BiocatalysisExceptional selectivity, mild reaction conditions, use of renewable resources.Discovery or engineering of suitable halogenase enzymes, enzyme stability.

Exploration of Untapped Reactivity Pathways

The presence of two reactive iodine atoms on the fluorinated benzene (B151609) core opens up a vast landscape of chemical transformations that are yet to be thoroughly investigated for this specific isomer.

Site-Selective Cross-Coupling: A significant area of future research will involve the development of protocols for the selective and sequential functionalization of the two carbon-iodine bonds. By exploiting subtle differences in their reactivity, it will be possible to introduce different substituents in a controlled manner, leading to the synthesis of complex, asymmetrically substituted difluorobenzene derivatives. This will unlock access to a wide array of novel molecules with tailored properties.

Halogen Bonding and Supramolecular Chemistry: The iodine atoms in this compound are potent halogen bond donors. Future studies will likely explore the use of this molecule as a building block in crystal engineering and supramolecular chemistry. By pairing it with suitable halogen bond acceptors, it will be possible to construct novel co-crystals, liquid crystals, and other organized assemblies with unique solid-state properties.

Formation of Diorganometallic Reagents: The conversion of this compound into di-Grignard or di-lithio reagents will provide a powerful platform for the synthesis of a variety of disubstituted products. Research will focus on controlling the formation and reactivity of these intermediates to enable the construction of more complex molecular architectures.

Integration into Advanced Functional Materials

The distinct electronic and structural features of this compound make it a promising candidate for incorporation into a new generation of advanced functional materials.

Liquid Crystals: The difluorobenzene core is a common motif in liquid crystal design due to its influence on mesophase stability and dielectric properties. This compound can serve as a key intermediate for the synthesis of novel liquid crystalline materials by introducing mesogenic units at the iodo-positions, potentially leading to materials with applications in next-generation displays and photonics.

Organic Electronics: The electron-withdrawing fluorine atoms can significantly impact the electronic properties of organic semiconductors. By incorporating the 1,3-difluoro-2,5-phenylene moiety into conjugated polymers and small molecules, researchers can fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is crucial for optimizing the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

Porous Frameworks: The di-functional nature of this compound makes it an ideal building block for the construction of porous organic polymers (POPs) and covalent organic frameworks (COFs). These materials, with their high surface areas and tunable pore sizes, are of great interest for applications in gas storage and separation, catalysis, and sensing.

Material ClassPotential ApplicationKey Properties Conferred by this compound Moiety
Liquid CrystalsAdvanced displays, optical switchesModification of mesophase behavior, dielectric anisotropy, and viscosity.
Organic ElectronicsOLEDs, OPVs, organic field-effect transistors (OFETs)Tuning of HOMO/LUMO energy levels, influencing charge transport properties.
Porous Organic FrameworksGas storage, separation, catalysisRigid and well-defined building block for creating robust porous structures.

Synergistic Application of Computational and Experimental Methods

The integration of computational chemistry with experimental studies will be instrumental in accelerating the exploration and application of this compound.

Predictive Modeling of Reactivity: Density Functional Theory (DFT) and other computational methods will be employed to predict the reactivity of the C-I bonds, model reaction mechanisms, and guide the rational design of catalysts for selective transformations.

Simulation of Supramolecular Systems: Computational modeling will be a powerful tool for understanding and predicting the formation and properties of supramolecular assemblies based on halogen bonding and other non-covalent interactions involving this compound.

In Silico Design of Materials: The electronic, optical, and physical properties of novel materials derived from this compound can be predicted through molecular modeling before their synthesis, enabling a more targeted and efficient approach to materials discovery.

Role in Emerging Technologies and Interdisciplinary Fields

Looking further ahead, the unique characteristics of this compound could position it as a valuable component in various cutting-edge technologies and interdisciplinary research areas.

Molecular Machines: The rigid, well-defined geometry of the 1,3-difluoro-2,5-phenylene unit could be exploited in the design and synthesis of complex molecular machines, where precise control over structure and motion is paramount.

Medicinal Chemistry and Chemical Biology: The difluorinated aromatic scaffold is of interest in drug design, as fluorine substitution can enhance metabolic stability and binding affinity. The iodine atoms provide convenient handles for the attachment of pharmacophores, making this compound a potentially valuable starting material for the synthesis of new therapeutic agents.

Advanced Sensing Technologies: The ability of the iodine atoms to participate in specific non-covalent interactions could be harnessed in the development of novel chemical sensors, where the binding of an analyte to a receptor containing this moiety would generate a detectable signal.

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